3,3-Dimethylcyclopentane-1-sulfonamide

Description

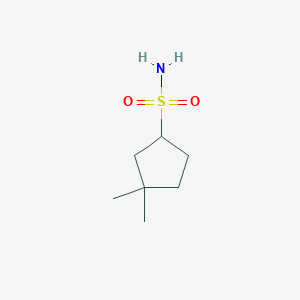

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

3,3-dimethylcyclopentane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |

InChI Key |

CYUCXDOKWCZQTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)S(=O)(=O)N)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylcyclopentane 1 Sulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a 3,3-dimethylcyclopentane-1-sulfonamide analogue is expected to show distinct signals corresponding to the different proton environments. The two methyl groups at the C3 position are chemically equivalent and would appear as a sharp singlet, typically in the upfield region (δ 0.9-1.2 ppm). The protons on the cyclopentane (B165970) ring would present more complex multiplets due to spin-spin coupling. The protons on C2 and C5 would likely appear as distinct multiplets, as would the protons on C4. The proton attached to the sulfonamide nitrogen (-SO₂NH-) would typically appear as a broad singlet in the downfield region, and its chemical shift can be concentration-dependent and affected by the solvent. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For a this compound structure, several signals are anticipated. The quaternary carbon (C3) would appear as a singlet in the aliphatic region. The two equivalent methyl carbons would produce a single signal, also in the upfield region. The methylene (B1212753) carbons of the cyclopentane ring (C2, C4, and C5) would show distinct signals, with their chemical shifts influenced by their proximity to the sulfonyl group. The carbon atom bonded to the sulfur (C1) would be the most downfield of the aliphatic carbons. researchgate.netresearchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -C(CH₃)₂ | ~1.0 (singlet, 6H) | ~25-30 (2C) |

| -C (CH₃)₂ | - | ~35-45 (1C) |

| Ring CH₂ | ~1.5-2.2 (multiplets, 6H) | ~25-45 (3C) |

| CH-SO₂ | ~3.0-3.5 (multiplet, 1H) | ~60-70 (1C) |

| SO₂NH | Variable (broad singlet, 1H) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For sulfonamide analogues, key absorption bands confirm the presence of the sulfonamide moiety. Strong asymmetric and symmetric stretching vibrations for the S=O group are typically observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretch of the sulfonamide group usually appears as a moderate peak in the region of 3300-3200 cm⁻¹. The C-S linkage can be identified by a weaker absorption band. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Sulfonamide Analogues

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| S=O | Asymmetric Stretching | 1350 - 1300 |

| S=O | Symmetric Stretching | 1160 - 1140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Since the 3,3-dimethylcyclopentane portion of the molecule is aliphatic and lacks chromophores, it does not absorb significantly in the UV-Vis range. The sulfonamide group itself is a weak chromophore. Therefore, analogues without additional aromatic rings are expected to have a low molar absorptivity with absorption maxima (λmax) in the lower UV region, typically below 230 nm. sielc.comsielc.com The absorption spectrum can be influenced by the pH of the solution. pharmahealthsciences.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight.

The fragmentation of sulfonamides under mass spectrometric conditions follows characteristic pathways. A common fragmentation involves the cleavage of the C-S and S-N bonds. researchgate.net A significant fragmentation pathway for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, often through a rearrangement process. researchgate.netnih.gov For the title compound's analogues, fragmentation would also involve the aliphatic cyclopentane ring, likely through the loss of alkyl radicals such as methyl (loss of 15 Da) or ethyl (loss of 29 Da) from the ring structure. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW: 177.28)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 178 | [M+H]⁺ | Protonated Molecular Ion |

| 162 | [M-CH₃]⁺ | Loss of a methyl radical |

| 113 | [M-SO₂]⁺ | Loss of sulfur dioxide |

| 96 | [C₇H₁₂]⁺ | Cleavage of C-S bond, loss of SO₂NH₂ |

| 80 | [SO₂NH₂]⁺ | Sulfonamide moiety |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. For a crystalline analogue of this compound, a single-crystal X-ray diffraction study would elucidate the exact conformation of the cyclopentane ring, which is typically non-planar, adopting an envelope or twist conformation. nih.gov This technique would also confirm the geometry around the sulfur atom, which is expected to be tetrahedral. The analysis reveals the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which are crucial for the stability of the crystal lattice. openaccessjournals.comopenaccessjournals.com

Table 4: Representative Crystallographic Data for a Sulfonamide Analogue

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.5 Å, b = 10.2 Å, c = 12.1 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| S-O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.62 Å |

| S-C Bond Length | ~1.77 Å |

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental values are compared with the theoretical percentages calculated from the molecular formula to confirm the empirical formula of the compound. For C₇H₁₅NO₂S, the theoretical composition is approximately C: 47.43%, H: 8.53%, N: 7.90%, and S: 18.10%. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.net

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. researchgate.net A sample is analyzed using a suitable stationary phase (e.g., C18 column) and mobile phase, and the eluting components are detected, typically by a UV detector. A pure compound should ideally show a single, sharp peak in the chromatogram. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks. nih.govnih.gov

Table 5: Typical HPLC Conditions for Purity Assessment of Sulfonamide Analogues

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-230 nm |

| Injection Volume | 10 µL |

Calorimetric Methods (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.comnews-medical.net For a crystalline solid like a this compound analogue, DSC is used to determine its melting point and enthalpy of fusion. The DSC thermogram of a pure, crystalline compound will exhibit a sharp endothermic peak corresponding to the melting process. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. researchgate.netnih.gov This data is critical for characterizing the physical properties and stability of the solid form. nih.gov

Table 6: Representative Thermal Data from DSC for a Crystalline Sulfonamide Analogue

| Thermal Property | Typical Value |

| Melting Point (Tₘ) | 110 - 150 °C |

| Onset of Melting | 108 - 148 °C |

| Enthalpy of Fusion (ΔHբ) | 20 - 40 kJ/mol |

Computational and Theoretical Investigations of 3,3 Dimethylcyclopentane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. nih.gov Methods like Density Functional Theory (DFT) are widely used to predict molecular structures, energies, and other properties with high accuracy. nih.govmdpi.com For a novel compound such as 3,3-Dimethylcyclopentane-1-sulfonamide, DFT would be the primary method to elucidate its fundamental chemical characteristics.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this compound, which contains a non-planar cyclopentane (B165970) ring, this process is crucial for identifying its preferred shapes, or conformations.

Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. chemistrysteps.com The cyclopentane ring itself is not flat and exists in puckered conformations, typically described as "envelope" and "twist" forms. The presence of substituents, like the two methyl groups and the sulfonamide group in the target molecule, dictates which conformation is energetically most favorable. sapub.org

A typical computational study would involve:

Initial Structure Generation: Building various possible conformers of this compound, considering the different puckering modes of the cyclopentane ring and the orientation of the sulfonamide group (axial vs. equatorial).

Energy Minimization: Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), to optimize the geometry of each conformer. nih.govmdpi.com

Relative Energy Calculation: Determining the total electronic energy of each optimized conformer to identify the global minimum (the most stable conformation) and the relative energies of other, less stable conformers.

Studies on substituted cyclohexanes, which are structurally related to cyclopentanes, show that the energetic penalty of placing a substituent in an axial position (a "1,3-diaxial interaction") often makes the equatorial conformation more stable. sapub.org A similar analysis for this compound would quantify these energetic differences.

Table 1: Hypothetical Conformational Energy Data for this compound This table is illustrative and does not represent real experimental or calculated data.

| Conformer | Ring Pucker | Sulfonamide Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Equatorial | 0.00 (Global Minimum) |

| 2 | Envelope | Axial | +2.5 |

| 3 | Twist | Equatorial | +1.2 |

| 4 | Twist | Axial | +3.8 |

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. mdpi.com DFT calculations are used to determine the energies and shapes of these orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. nih.gov

For this compound, these calculations would reveal how the electron-withdrawing sulfonamide group and the electron-donating methyl groups influence the electronic landscape of the cyclopentane ring. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Aggregation

In the solid state or in solution, molecules interact with each other through non-covalent forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). mdpi.com

Computational studies can predict how molecules of this compound would arrange themselves in a crystal lattice. mdpi.com By calculating the interaction energies between pairs or clusters of molecules, researchers can identify the most stable packing arrangements. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal, revealing the types and nature of interactions that stabilize the structure. researchgate.net This information is vital for understanding physical properties like melting point and solubility.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For compounds with potential biological activity, like many sulfonamides, molecular docking is a key technique used to predict how they might interact with a biological target, such as a protein or enzyme. rsc.orgnih.gov

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as our sulfonamide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity (often expressed as a docking score or binding energy).

Since sulfonamides are a well-known class of drugs that inhibit enzymes like carbonic anhydrases, a typical study would involve docking this compound into the active site of such an enzyme. nih.govnih.gov The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the optimized 3D structure of the ligand (from quantum chemical calculations as in section 4.1.1).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the active site of the receptor, and various conformations and orientations are sampled. nih.gov

Scoring and Analysis: The different poses are "scored" based on how well they fit and the strength of their predicted intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's amino acid residues. nih.gov

The results would predict key interactions, for example, showing the sulfonamide group coordinating with a zinc ion in the active site of carbonic anhydrase, a classic binding mode for this class of inhibitors. nih.gov

Table 2: Illustrative Docking Results for a Hypothetical Target Protein This table is illustrative and does not represent real experimental or calculated data.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| This compound | Carbonic Anhydrase II | -7.8 | His94, His96, His119, Thr199 | Coordination with Zn²⁺, Hydrogen Bond |

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. medwinpublishers.com

A QSAR study for a series of analogues of this compound would involve:

Data Set Collection: Assembling a group of structurally similar compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area) and structural features. medwinpublishers.comnih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: Rigorously testing the model's statistical significance and predictive power to ensure it is robust and not a result of chance correlation. scispace.com

Such a model could reveal, for instance, that increasing the lipophilicity of the cyclopentane ring or modifying the electronic properties of the sulfonamide group leads to higher potency. scispace.commdpi.com This information is invaluable for guiding the rational design of more effective drug candidates. researchgate.net

Application of Chemoinformatics and Topological Indices in Compound Designresearchgate.net

Chemoinformatics provides a powerful lens through which the structural attributes of molecules can be quantified and correlated with their chemical and biological behavior. For a compound such as this compound, these computational techniques are invaluable for predicting its bioactivity and guiding the design of novel analogs with enhanced therapeutic properties. At the heart of this in silico approach lies the use of topological indices, which are numerical descriptors derived from the molecular graph of a compound. These indices encode information about the size, shape, branching, and connectivity of atoms within the molecule, serving as a mathematical representation of its structure. ijraset.comfrontiersin.org

In the context of drug design, topological indices are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. jocpr.comnih.gov These models establish a mathematical relationship between the structural features of a series of compounds and their experimentally determined biological activities. By analyzing these relationships, researchers can predict the activity of untested or hypothetical compounds and identify the key structural motifs that are crucial for their therapeutic effects. jocpr.com For sulfonamides, in particular, QSAR studies have been instrumental in understanding their mechanism of action and in the design of more potent derivatives. nih.govmedwinpublishers.com

A variety of topological indices can be calculated to capture different aspects of a molecule's structure. Some of the most commonly employed indices include:

Wiener Index (W): This index is calculated as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. It is one of the oldest and most widely used topological indices, often correlating with physical properties such as boiling point and molecular volume. jocpr.com

Randić Connectivity Index (χ): This index is based on the connectivity of atoms in the molecule and is calculated from the degrees of adjacent non-hydrogen atoms. It is particularly useful in modeling non-specific biological activities and physicochemical properties like lipophilicity. frontiersin.org

Zagreb Indices (M1 and M2): These are degree-based topological indices. The first Zagreb index (M1) is the sum of the squares of the degrees of all non-hydrogen atoms, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent non-hydrogen atoms. They are often used to model properties related to the branching of the molecular skeleton. jocpr.com

Hosoya Index (Z): This index is defined as the total number of non-overlapping bonds in a molecular graph and is a measure of the branching of the carbon skeleton. jocpr.com

The application of these chemoinformatic tools to this compound would involve a systematic process. Initially, a library of structurally related sulfonamide derivatives would be synthesized, and their biological activity against a specific target would be determined. Subsequently, a range of topological indices would be calculated for each compound in the series. Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model would then be developed to correlate the calculated indices with the observed biological activity. niscpr.res.in

The predictive power of the resulting QSAR model is crucial for its utility in compound design. A robust model can be used to virtually screen large libraries of hypothetical compounds, prioritizing those with the highest predicted activity for synthesis and further testing. This in silico screening significantly accelerates the drug discovery process and reduces the costs associated with extensive experimental work. nih.gov

To illustrate the application of these principles, consider a hypothetical set of data for this compound and a few of its analogs. The table below presents some commonly used topological indices that could be calculated for these compounds.

| Compound | Wiener Index (W) | Randić Index (χ) | First Zagreb Index (M1) | Second Zagreb Index (M2) |

| This compound | 120 | 4.85 | 58 | 62 |

| 3-Ethyl-3-methylcyclopentane-1-sulfonamide | 145 | 5.20 | 64 | 70 |

| 3,3-Diethylcyclopentane-1-sulfonamide | 172 | 5.55 | 70 | 78 |

| Cyclopentane-1-sulfonamide | 85 | 3.50 | 42 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and computational data for this compound and its direct analogs are not publicly available.

By analyzing such a dataset, a medicinal chemist could derive a QSAR equation. For instance, a simplified hypothetical QSAR model might look like:

pIC50 = c0 + c1(W) + c2(χ) + c3(M1)

Research Applications of 3,3 Dimethylcyclopentane 1 Sulfonamide and Its Derivatives

Investigation as a Model Compound for Sulfonamide Mechanism of Action Studies

Sulfonamides primarily exert their effects by acting as competitive inhibitors of essential enzymes. drugbank.comnumberanalytics.com The foundational mechanism of action, particularly for antibacterial sulfonamides, is the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.comwikipedia.org This enzyme is crucial for the synthesis of folic acid in bacteria. numberanalytics.compatsnap.com Folic acid, in turn, is a necessary precursor for the synthesis of nucleic acids (DNA and RNA), and in its absence, bacterial cells cannot replicate. patsnap.comwikipedia.org

The structural similarity of the sulfonamide group to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows these compounds to bind to the enzyme's active site, thereby blocking PABA from binding. patsnap.comwikipedia.org This competitive inhibition leads to a bacteriostatic effect, meaning it halts the growth and multiplication of bacteria rather than killing them directly. numberanalytics.comwikipedia.org Compounds like 3,3-dimethylcyclopentane-1-sulfonamide serve as valuable scaffolds for studying these interactions. The rigid, cyclic nature of the cyclopentane (B165970) ring, combined with the stereochemistry of its substituents, allows researchers to probe the specific structural requirements for optimal binding to the active sites of target enzymes. By systematically modifying such model compounds, scientists can elucidate the precise molecular interactions that govern the inhibitory activity of the broader sulfonamide class.

Exploration in Enzyme Inhibition Research

The utility of sulfonamide derivatives extends far beyond their antibacterial properties, with significant research focused on their ability to inhibit a variety of other key enzymes involved in human health and disease.

Cyclic sulfonamides have emerged as particularly promising inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov There are 15 known human CA isoforms, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. nih.gov

Notably, cyclic secondary sulfonamides, such as saccharin (B28170) and its derivatives, have demonstrated unusually potent and selective inhibition of the cancer-related isoform, Carbonic Anhydrase IX (CA IX). nih.gov Research has shown that modifying the saccharin scaffold can lead to compounds with over 1000-fold selectivity for CA IX over other off-target CA isoforms. nih.gov Five-membered heterocyclic sulfonamides have also been identified as effective carbonic anhydrase inhibitors. mdpi.com The study of these cyclic structures helps in designing isoform-selective inhibitors, which is crucial for developing targeted therapies with fewer side effects. acs.org

As previously mentioned, the inhibition of dihydropteroate synthase is the classical mechanism of action for sulfonamide antibiotics. nih.govpatsnap.com DHPS is a critical enzyme in the folate biosynthesis pathway of bacteria and some lower eukaryotes. nih.gov Sulfonamides mimic the natural substrate, p-aminobenzoic acid (pABA), and competitively inhibit the enzyme, leading to the depletion of folic acid and cessation of bacterial growth. nih.govpatsnap.comwikipedia.orgnih.gov

Ongoing research in this area focuses on developing new sulfonamide derivatives that can overcome the challenge of bacterial resistance. nih.gov By understanding the catalytic mechanism of DHPS and the structural basis of sulfa drug resistance, scientists aim to design novel inhibitors that are effective against resistant strains. nih.govresearchgate.net Pterin-sulfa conjugates, for instance, have been synthesized and shown to act as DHPS inhibitors with appreciable antibacterial activity. nih.gov

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers. nih.govtbzmed.ac.ir Consequently, dual inhibition of PI3K and mTOR is an attractive strategy for cancer therapy. nih.gov Sulfonamide-based scaffolds have been explored for the development of such inhibitors.

For example, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and evaluated as PI3K inhibitors. nih.gov One promising compound from this series was found to be a pan-class I PI3K inhibitor with moderate selectivity over mTOR. nih.gov This compound displayed low nanomolar efficacy in a cellular assay and exhibited good oral bioavailability in preclinical models. nih.gov Other studies have shown that incorporating a sulfonamide group can improve the properties of dual PI3K/mTOR inhibitors, such as increasing their thermodynamic solubility.

The inhibitory potential of sulfonamide derivatives has been investigated against other classes of enzymes as well.

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix and play roles in physiological and pathological processes, including cancer and inflammation. nih.govnih.gov Sulfonamide hydroxamates have been designed as potent MMP inhibitors. nih.gov The sulfonamide group in these molecules is crucial for improving enzyme-inhibitor binding by forming hydrogen bonds and directing other parts of the inhibitor into specific pockets of the enzyme's active site. nih.gov

Serine Proteases: This is a large family of enzymes with diverse physiological roles, and their dysregulation is implicated in many diseases. mdpi.comscispace.com Sulfonamide-type inhibitors have been developed for serine proteases like human neutrophil elastase, which is involved in inflammatory conditions. nih.gov While less common than for other targets, cyclic peptides containing unique amino acids have also been identified as potent serine protease inhibitors. nih.gov The general principle involves designing sulfonamide-based structures that can effectively and selectively interact with the active sites of these proteases. nih.gov

Role in the Development of Targeted Chemical Probes

Beyond their therapeutic potential, sulfonamide derivatives are valuable tools in chemical biology for the development of targeted chemical probes. These probes are designed to selectively bind to a specific biological target, often carrying a reporter tag such as a fluorescent dye, to allow for visualization and study of the target's location and function within a biological system.

For instance, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for tumor imaging. mdpi.com These probes showed low cytotoxicity and were effectively taken up by melanoma cells, providing clear fluorescent images. mdpi.com Similarly, small-molecule sulfonamide fluorescent probes have been developed for G-protein coupled receptors like GPR120, which is a target for metabolic diseases. nih.gov These probes can be used to screen for new drugs that modulate the receptor's activity. nih.gov The cyclopentane scaffold itself has also been utilized in creating chemical probes for labeling proteins with specific post-translational modifications, highlighting the versatility of such cyclic structures in probe design. nih.gov

Coordination Chemistry with Metal Ions for Novel Complex Formation and Investigation

The sulfonamide functional group is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen and oxygen donor atoms. nih.govresearchgate.net The coordination of metal ions to sulfonamide derivatives often leads to the formation of stable complexes with interesting structural and electronic properties. researchgate.netijcap.in In the case of this compound, the sulfonamide group can act as a coordination site for metal ions.

The nitrogen atom of the sulfonamide can coordinate to a metal center, and depending on the reaction conditions, the sulfonamide can be deprotonated to form a sulfonamidate anion, which can then coordinate to the metal ion through both the nitrogen and one of the oxygen atoms, acting as a bidentate ligand. nih.gov This chelation can result in the formation of stable five- or six-membered rings with the metal ion, enhancing the stability of the resulting complex. The steric bulk of the 3,3-dimethylcyclopentane group may influence the coordination geometry and the number of ligands that can bind to the metal center, potentially leading to the formation of complexes with unique stereochemistry.

The types of metal ions that can form complexes with sulfonamide ligands are diverse and include transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). nih.govnih.gov The resulting metal complexes can exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the ligand. researchgate.net

The investigation of these novel metal complexes can provide insights into the coordination preferences of the this compound ligand and the electronic and steric effects of the dimethylcyclopentane moiety on the properties of the resulting complexes. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with X-ray crystallography, are crucial for the characterization of these new compounds.

Table 1: Representative Metal Complexes with Sulfonamide-Based Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Coordination Geometry |

|---|---|---|---|

| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Co(II), Cu(II), Ni(II), Mn(II), Zn(II) | [M(L)2(H2O)2] | Octahedral |

| N-(quinolin-8-yl)benzenesulfonamide | Rh(II) | [Rh2(L)2(OAc)2] | Paddlewheel |

This table presents examples of metal complexes formed with various sulfonamide-containing ligands to illustrate the coordination potential, as direct examples for this compound are not available in the cited literature.

Use as Protecting Groups in Organic Synthesis

In the realm of organic synthesis, the protection of reactive functional groups is a critical strategy to achieve chemoselectivity in complex molecule synthesis. organic-chemistry.org The sulfonamide group is a well-established and robust protecting group for primary and secondary amines. youtube.comnih.gov Sulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. orgsyn.org

The 3,3-dimethylcyclopentane-1-sulfonyl group, derived from this compound, could serve as a novel protecting group for amines. The introduction of this protecting group would typically involve the reaction of the amine with the corresponding 3,3-dimethylcyclopentane-1-sulfonyl chloride in the presence of a base. The resulting sulfonamide would effectively mask the nucleophilicity and basicity of the amine, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine.

The steric hindrance provided by the 3,3-dimethylcyclopentane moiety might offer certain advantages. It could influence the stability of the protecting group and potentially allow for selective reactions in sterically demanding environments. The lipophilicity imparted by the dimethylcyclopentane group could also be beneficial in modifying the solubility properties of the protected amine, facilitating its purification.

The removal, or deprotection, of the sulfonamide group is a crucial step in the synthetic sequence. youtube.com Deprotection of sulfonamides often requires harsh conditions, which can be a limitation. researchgate.netacs.org However, a variety of methods have been developed for the cleavage of the S-N bond, including the use of reducing agents like sodium in liquid ammonia (B1221849) or samarium iodide, and strong acids at elevated temperatures. libretexts.orgacs.org The specific conditions required for the removal of the 3,3-dimethylcyclopentane-1-sulfonyl group would need to be experimentally determined.

Table 2: Common Sulfonamide Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Typical Deprotection Reagents |

|---|---|---|

| p-Toluenesulfonyl | Ts | Na/NH3, HBr/AcOH, SmI2 |

| Methanesulfonyl | Ms | HBr/AcOH, Li/NH3 |

| 2-Nitrobenzenesulfonyl | Ns | Thiophenol/K2CO3, PhSH/Cs2CO3 |

This table provides an overview of commonly used sulfonamide protecting groups and their removal conditions, which would be analogous to the potential use of the 3,3-dimethylcyclopentane-1-sulfonyl group.

Future Directions in Research on 3,3 Dimethylcyclopentane 1 Sulfonamide

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools for the construction of complex molecules. For 3,3-Dimethylcyclopentane-1-sulfonamide, future research will likely focus on the development of more efficient and sustainable synthetic methodologies.

Current synthetic strategies for sulfonamides typically involve the reaction of a sulfonyl chloride with an amine. ijarsct.co.in However, modern synthetic chemistry is moving towards processes that are more atom-economical, generate less waste, and are more environmentally friendly. One promising future direction is the exploration of one-pot, three-component synthesis strategies . nih.gov Such an approach could potentially enable the rapid assembly of this compound and its derivatives from simple, readily available starting materials, thereby streamlining the synthesis process and facilitating the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, the principles of green chemistry are expected to play a significant role in the future synthesis of this compound. This could involve the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. For instance, exploring enzymatic or biocatalytic methods for the formation of the sulfonamide bond could offer a highly selective and environmentally benign alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot, Three-Component Synthesis | Increased efficiency, reduced waste, rapid access to derivatives. nih.gov | Identification of suitable starting materials and catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. ijarsct.co.in | Development of biocatalytic or flow-chemistry-based syntheses. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction parameters. |

Advanced Mechanistic Studies of Chemical Reactivity and Transformations

A thorough understanding of the chemical reactivity and transformation pathways of this compound is crucial for its potential application. Future research in this area will likely employ a combination of experimental and computational methods to elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure and reactivity of molecules. nih.gov In the context of this compound, DFT could be used to predict its reactivity towards various reagents, understand the stability of potential intermediates, and rationalize observed reaction outcomes. This in-silico approach can guide the design of new reactions and the optimization of existing ones.

Experimentally, advanced spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reacting mixture, offering valuable insights into reaction kinetics and mechanisms. By combining these experimental techniques with computational modeling, a comprehensive picture of the chemical behavior of this compound can be developed.

Expansion of Research Applications Beyond Current Scope

While the sulfonamide functional group is well-known for its antibacterial properties, modern research has revealed a much broader range of biological activities for this class of compounds, including anticancer, anti-inflammatory, and antiviral effects. mdpi.comresearchgate.net A key future direction for this compound will be to explore its potential applications beyond the traditional scope of sulfonamides.

The unique 3,3-dimethylcyclopentane moiety could confer novel pharmacological properties. For example, the lipophilic nature of the cyclopentane (B165970) ring might enhance the compound's ability to cross cell membranes, potentially making it a candidate for targeting intracellular proteins. Future research should involve screening this compound and its derivatives against a wide range of biological targets.

| Potential Application Area | Rationale | Proposed Research |

| Anticancer Agents | Many sulfonamides exhibit anticancer activity. mdpi.comresearchgate.net | In-vitro screening against various cancer cell lines. |

| Antiviral Agents | The sulfonamide scaffold is present in some antiviral drugs. | Screening against a panel of viruses. |

| Enzyme Inhibitors | The sulfonamide group can act as a zinc-binding group in metalloenzymes. | Docking studies and enzymatic assays against relevant targets. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govmednexus.org These powerful computational tools can be leveraged to accelerate the discovery and development of new compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can be used to predict the biological activity of novel sulfonamide derivatives based on their chemical structure. researchgate.net This can help to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Furthermore, AI can be used to design novel synthetic routes. Retrosynthesis prediction algorithms can suggest potential starting materials and reaction pathways for the synthesis of this compound and its analogs. This can help chemists to devise more efficient and innovative synthetic strategies.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the pace of discovery and development, ultimately bringing new therapeutic agents to the clinic faster.

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethylcyclopentane-1-sulfonamide, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonylation of 3,3-dimethylcyclopentane-1-amine using sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >98% purity. Monitor reaction progress by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How can the structure of this compound be validated?

- Methodological Answer : Combine - and -NMR with DEPT-135 to confirm the cyclopentane backbone and sulfonamide group. Use -NMR (DMSO-d6, 400 MHz): δ 1.05 (s, 6H, CH3), 1.6–2.1 (m, 4H, cyclopentane CH2), 2.8 (m, 1H, CH adjacent to sulfonamide). IR spectroscopy should show characteristic S=O stretches at 1160 cm and 1330 cm. High-resolution mass spectrometry (HRMS) can confirm molecular ion [M+H]+ .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) paired with UV detection at 210 nm. For ionizable derivatives, ion-pair chromatography using sodium 1-decanesulfonate (0.01 M) improves peak resolution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient sulfonamide sulfur as the reactive site. Validate predictions experimentally by reacting with Grignard reagents and analyzing products via -NMR .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Re-evaluate solubility in DMSO, water, and ethanol using controlled temperature (25°C ± 0.5) and saturation methods. Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation by UPLC-MS and identify byproducts using MS/MS fragmentation. Thermal stability can be assessed via TGA (10°C/min, N2 atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.